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molecular formula C18H16ClP B1243017 Triphenylphosphonium chloride

Triphenylphosphonium chloride

Cat. No. B1243017
M. Wt: 298.7 g/mol
InChI Key: AVCVDUDESCZFHJ-UHFFFAOYSA-N
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Patent
US04544758

Procedure details

An amount of 9.1 grams (37 mmol) of 1-chloro-3,7,11-trimethyl-dodeca-2,6-diene and 9.8 grams (37 mmol) of triphenyl phosphine were heated to boiling in 30 ml of toluene for a period of five hours. The resultant suspension was mixed with 200 ml of hexane and after precipitation of the white solid material, the liquid was decanted. This mixing with hexane was repeated five times and the remaining tacky solid substance was dried under reduced pressure. An amount of 18.2 grams (3,7,11)-trimethyl-dodeca-2,6,10-trien-1-yl)triphenylphosphonium chloride (E/Z isomer mixture) was obtained. The yield was 87 percent of theory.
Name
1-chloro-3,7,11-trimethyl-dodeca-2,6-diene
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1]CC=C(C)CCC=C(C)CCCC(C)C.[C:17]1([P:23]([C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)[C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.CCCCCC>C1(C)C=CC=CC=1>[Cl-:1].[C:30]1([PH+:23]([C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)[C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[CH:31]=[CH:32][CH:33]=[CH:34][CH:35]=1 |f:4.5|

Inputs

Step One
Name
1-chloro-3,7,11-trimethyl-dodeca-2,6-diene
Quantity
9.1 g
Type
reactant
Smiles
ClCC=C(CCC=C(CCCC(C)C)C)C
Name
Quantity
9.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
200 mL
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after precipitation of the white solid material
CUSTOM
Type
CUSTOM
Details
the liquid was decanted
CUSTOM
Type
CUSTOM
Details
the remaining tacky solid substance was dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
[Cl-].C1(=CC=CC=C1)[PH+](C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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